
N-(3-Fluoro-4-hydroxyphenyl)-4-hydroxy-N-propylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Fluoro-4-hydroxyphenyl)-4-hydroxy-N-propylbenzene-1-sulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with fluoro and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoro-4-hydroxyphenyl)-4-hydroxy-N-propylbenzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-hydroxyaniline and 4-hydroxybenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-fluoro-4-hydroxyaniline is reacted with 4-hydroxybenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and purity. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoro-4-hydroxyphenyl)-4-hydroxy-N-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the fluoro group or to convert the sulfonamide group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or de-fluorinated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-Fluoro-4-hydroxyphenyl)-4-hydroxy-N-propylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Fluoro-4-hydroxyphenyl)-4-hydroxy-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Fluoro-4-hydroxyphenyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.
(3-Fluoro-4-hydroxyphenyl)methylurea: Contains a methylurea group instead of a sulfonamide group.
Uniqueness
N-(3-Fluoro-4-hydroxyphenyl)-4-hydroxy-N-propylbenzene-1-sulfonamide is unique due to the presence of both fluoro and hydroxy groups on the benzene ring, as well as the sulfonamide group. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Properties
CAS No. |
919486-90-1 |
|---|---|
Molecular Formula |
C15H16FNO4S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(3-fluoro-4-hydroxyphenyl)-4-hydroxy-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C15H16FNO4S/c1-2-9-17(11-3-8-15(19)14(16)10-11)22(20,21)13-6-4-12(18)5-7-13/h3-8,10,18-19H,2,9H2,1H3 |
InChI Key |
XZHZCCCJTCMPOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CC(=C(C=C1)O)F)S(=O)(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methylbenzene-1-sulfonyl)-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12622423.png)
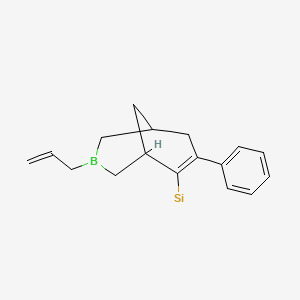

![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethenylhexan-2-yl carbonate](/img/structure/B12622442.png)
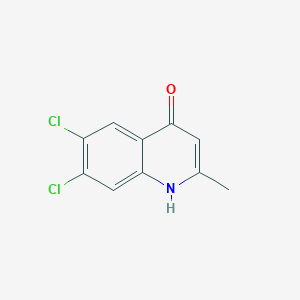
![3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B12622451.png)
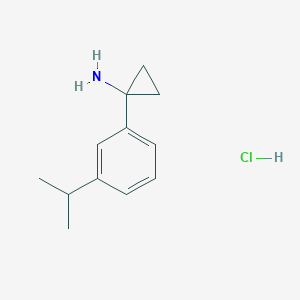
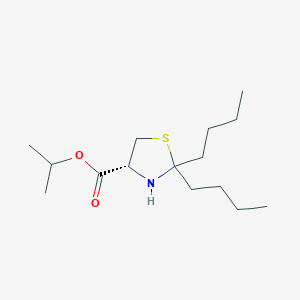
![1-Naphthalen-1-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12622464.png)
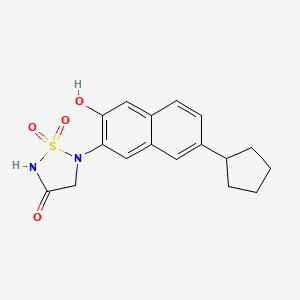
![4-(2,3-Difluorophenyl)-3,5,6,8-tetraazatricyclo[7.3.0.0{2,6}]dodeca-1(9),2,4,7-tetraene](/img/structure/B12622475.png)
![5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole](/img/structure/B12622477.png)
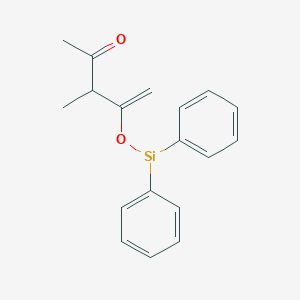
![4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate](/img/structure/B12622512.png)
